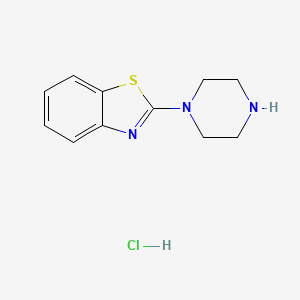

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties .

Métodos De Preparación

The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves a multi-step procedure. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Acylation Reactions

The piperazine nitrogen atoms readily undergo acylation with electrophilic reagents. This reaction is critical for introducing functional groups that enhance biological activity or enable further derivatization.

Example Reaction:

Reaction with bromoacetyl bromide in dichloromethane (DCM) at room temperature produces bromoacetyl-piperazine intermediates. Triethylamine is typically used as a base to neutralize HCl byproducts .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoacetyl bromide | DCM, RT, 2 h | 2-(Bromoacetyl)piperazine-benzothiazole | 85% |

Subsequent substitution of the bromine atom with azide ions (NaN₃ in acetone/H₂O) yields azide-functionalized derivatives .

Alkylation Reactions

Alkylation targets the piperazine amines, enabling the introduction of alkyl or aryl groups. This modification alters solubility and binding properties.

Key Example:

Reaction with methyl iodide in methanol under reflux forms N-methylated derivatives. This reaction is regioselective, favoring mono-alkylation under controlled conditions .

N-Oxidation

Piperazine N-oxidation enhances hydrogen-bonding capacity and metabolic stability.

Reagents and Conditions:

- Oxidizing agents: m-Chloroperbenzoic acid (mCPBA) or H₂O₂.

- Solvent: Dichloromethane or ethanol.

- Temperature: 0–25°C .

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| mCPBA | Piperazine N-oxide derivative | 4–6 h | 70–75% |

Click Chemistry (1,3-Dipolar Cycloaddition)

The azide-functionalized derivative undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids. This reaction is pivotal for creating libraries of bioactive compounds.

Experimental Data:

Reaction with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in t-BuOH/H₂O (1:1) at 80°C for 8 h yields triazole hybrids .

| Alkyne | Product | Yield | Reference |

|---|---|---|---|

| Propargyl alcohol | 1,4-Disubstituted triazole-benzothiazole | 88% | |

| Dimethylacetylene | 4,5-Diester-triazole derivative | 94% |

Electrophilic Substitution on Benzothiazole

The benzothiazole ring undergoes electrophilic substitution at the 4- and 6-positions. Nitration and sulfonation are common, though specific data for this compound requires further study.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals. For example, coordination with cadmium(II) forms stable complexes used in materials science .

Example Complex:

[Cd(2-(piperazin-1-yl)-benzothiazole)Cl₂] exhibits a distorted octahedral geometry, confirmed by X-ray crystallography .

Aplicaciones Científicas De Investigación

2-(Piperazin-1-yl)-1,3-benzothiazole and its derivatives have applications in various scientific research fields, including chemistry, biology, medicinal chemistry, and pharmacology . This class of compounds, featuring a benzothiazole ring and a piperazine moiety, has biological activities that make it valuable for research and development.

3-(1-Piperazinyl)-1,2-benzisothiazole: Processes for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole or its pharmaceutically acceptable salt, along with novel intermediates used in the process, have been developed . 3-(1-Piperazinyl)-1,2-benzisothiazole is a key intermediate useful for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (ziprasidone). This compound has neuroleptic activity .

Scientific Research Applications

- Chemistry It serves as a building block in the synthesis of complex molecules.

- Biology It is studied for its biological activities.

- Medicinal Chemistry Benzothiazole-based compounds are evaluated in an attempt to identify novel dual-acting 5HT1A receptor and SERT agents as potential antidepressants .

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole hydrochloride involves interaction with specific molecular targets, such as enzymes, receptors, or other proteins, leading to modulation of biological pathways. The pathways and targets depend on the specific application and the context in which the compound is used.

Case Studies and Research Findings

- Several case studies have documented the biological activity of benzoxazole derivatives.

- জৈব রসায়ন (Organic Chemistry): Benzothiazole derivatives are employed in organic synthesis as building blocks for constructing more complex molecular architectures .

- Pharmacology and Pharmacy: These compounds are investigated for their potential therapeutic applications, including their effects on neurological disorders, cancer, and infectious diseases .

- Medicinal Chemistry: Modifications to the piperazine moiety or the benzothiazole ring can result in compounds with enhanced binding affinity to target receptors.

Comparison with Similar Compounds

| Compound | Difference |

|---|---|

| 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine | Shares a similar structure but has a pyrimidine ring instead of a benzothiazole ring. |

| 4,6-Dimethyl-2-(piperazin-1-yl)benzothiazole | Base compound without the hydrochloride salt. |

| 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride | Case studies have documented the biological activity of benzoxazole derivatives, including studies on cytotoxicity. |

Mecanismo De Acción

The mechanism of action of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets. As an antipsychotic agent, it acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of psychosis and other related disorders . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride can be compared with other similar compounds such as:

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antimicrobial and antipsychotic properties but may differ in its potency and spectrum of activity.

Benzothiazole derivatives: These compounds, including saccharin, exhibit various biological activities such as oxidosqualene cyclase inhibition and treatment of urinary dysfunction.

Piperazine derivatives: Compounds like aripiprazole and quetiapine are well-known antipsychotic agents that share structural similarities with this compound.

The uniqueness of this compound lies in its combined structural features of piperazine and benzothiazole, which contribute to its diverse pharmacological activities .

Actividad Biológica

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a piperazine moiety. Its molecular formula is C11H13N3S, indicating the presence of nitrogen and sulfur, which contribute to its reactivity and biological interactions.

The primary biological activities of this compound include:

- Antibacterial Activity : The compound exhibits significant antibacterial effects against various strains, including Bacillus subtilis and Staphylococcus aureus . It is believed to inhibit bacterial growth by interfering with essential cellular processes such as cell wall synthesis and protein synthesis.

- Antipsychotic Potential : Research indicates that this compound may act as a dopamine and serotonin antagonist, suggesting its potential use in treating psychiatric disorders.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes crucial for bacterial survival, which may enhance its efficacy as an antimicrobial agent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target Organism/Pathway | Mechanism |

|---|---|---|

| Antibacterial | Bacillus subtilis | Inhibition of cell wall synthesis |

| Staphylococcus aureus | Disruption of protein synthesis | |

| Antipsychotic | Dopamine receptors | Antagonism at receptor sites |

| Serotonin receptors | Modulation of neurotransmitter activity | |

| Enzyme inhibition | Various bacterial enzymes | Competitive inhibition |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an effective antibacterial agent.

- Antipsychotic Effects : In an animal model study, compounds similar to 2-(Piperazin-1-yl)-1,3-benzothiazole showed significant behavioral changes indicative of antipsychotic activity. The behavioral assays revealed a reduction in hyperactivity in treated subjects compared to controls.

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to specific enzymes involved in bacterial metabolism. This interaction was crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated using Lipinski's Rule of Five to assess its drug-likeness. The compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for further development in pharmaceutical applications.

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUGDVVACNJZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.